molecular formula C9H10O3 B1202041 3-Hydroxy-3-phenylpropanoic acid CAS No. 3480-87-3

3-Hydroxy-3-phenylpropanoic acid

Cat. No.: B1202041
CAS No.: 3480-87-3
M. Wt: 166.17 g/mol
InChI Key: AYOLELPCNDVZKZ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylpropanoic acid belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from 3-phenylpropionic acid. This compound can also be converted into 3-hydroxy-3-phenylpropionyl-CoA and ethyl 2-hydroxy-3-phenylpropanoate.
3-hydroxy-3-phenylpropionic acid is a 3-hydroxy carboxylic acid that is 3-phenylpropionic acid in which one of the hydrogens beta to the carboxy group is replaced by a hydroxy group. It is a monocarboxylic acid and a 3-hydroxy carboxylic acid. It derives from a 3-phenylpropionic acid. It is a conjugate acid of a 3-hydroxy-3-phenylpropionate.

Scientific Research Applications

  • Pharmaceutical Synthesis : Zhao et al. (2014) report the chemo-enzymatic preparation of chiral (S)-3-Hydroxy-3-phenylpropanoic acid, which is a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao, Ma, Fu, & Zhang, 2014).

  • Bioplastic Production : 3-Hydroxypropanoic acid (3-HP), closely related to 3-Hydroxy-3-phenylpropanoic acid, is used as a precursor in the industrial production of various chemicals, including bioplastics. Jers et al. (2019) discuss advances in the bio-production of 3-HP for industrial applications (Jers, Kalantari, Garg, & Mijakovic, 2019).

  • Biosynthesis Research : Jarvis et al. (2000) explored the role of this compound in the biosynthesis of benzoic acid and salicylic acid, indicating its significance in plant metabolism (Jarvis, Schaaf, & Oldham, 2000).

  • Chemical Building Blocks : Pina et al. (2011) discuss the potential of 3-hydroxypropanoic acid in providing eco-sustainable processes leading to valuable chemical building blocks (Pina, Falletta, & Rossi, 2011).

  • Enzymatic Hydrolysis : Ribeiro et al. (2001) studied the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, showing the utility of ultrasound in enzymatic reactions (Ribeiro, Passaroto, & Brenelli, 2001).

  • Optical Resolution : Shiraiwa et al. (2003) describe the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, demonstrating the importance of optical resolution in synthesizing specific enantiomers (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).

Mechanism of Action

Target of Action

It has been found to interact with certain enzymes such as enoyl-coa hydratase/lyase .

Mode of Action

3-Hydroxy-3-phenylpropanoic acid is converted to 3-hydroxy-3-phenylpropanoyl-CoA intermediates, which undergo chain shortening via a reverse aldol reaction with the release of acetyl-CoA and benzaldehyde . An enoyl-CoA hydratase/lyase appears to participate in the production of benzaldehydes from esterified forms .

Biochemical Pathways

this compound is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins by the microflora in the colon . It is suspected to have antioxidant properties . The CoA-independent non-oxidative pathway begins with the hydration of the free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic intermediates, which undergo lateral chain degradation via reverse aldol reaction, releasing acetate and benzaldehyde .

Pharmacokinetics

It is known that it is a metabolite of phenylalanine, itself the primary metabolic precursor of benzoic acid and salicylic acid .

Result of Action

this compound has been found to promote myotube hypertrophy both in vivo and in vitro . It effectively inhibits protein degradation and promotes protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes . It reduces NAD+ synthesis and subsequently suppresses the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is produced by colonic microorganisms from phenylalanine in the gut and presents in large quantities in the blood circulation . In soil, these compounds may exert allelopathic effects on neighboring plants or microbiota .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-3-phenylpropanoic acid is involved in several biochemical reactions. It interacts with enzymes such as hydratases and lyases, which facilitate its conversion from hydroxycinnamic acids . This compound also interacts with monocarboxylic acid transporters in intestinal cells, aiding in its absorption . Additionally, it has antioxidant properties, protecting cell structures from free radical damage .

Cellular Effects

This compound influences various cellular processes. It has been shown to promote myotube hypertrophy in muscle cells by inhibiting protein degradation and promoting protein acetylation . This compound also affects cell signaling pathways, such as the Foxo3/NAD+ signaling pathway, which is crucial for muscle growth and development . Furthermore, it impacts gene expression by modulating the activity of transcription factors involved in muscle hypertrophy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, influencing their activity. For example, it inhibits the activity of enzymes involved in protein degradation, thereby promoting muscle growth . Additionally, it affects gene expression by modulating the acetylation of transcription factors, which in turn regulates the expression of genes involved in muscle hypertrophy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in promoting muscle growth and development . Its stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it promotes muscle growth and development without causing adverse effects . At high doses, it can lead to toxic effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of phenylalanine and is converted into benzoic acid and salicylic acid through a series of enzymatic reactions . These pathways involve enzymes such as hydratases and lyases, which facilitate the conversion of hydroxycinnamic acids into this compound . This compound also affects metabolic flux and metabolite levels, influencing overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is actively absorbed by monocarboxylic acid transporters in intestinal cells, facilitating its uptake into the bloodstream . Once in the bloodstream, it can be distributed to various tissues, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals . These localization patterns can affect its overall activity and function within the cell .

Properties

IUPAC Name

3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOLELPCNDVZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901075
Record name NoName_130
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3480-87-3
Record name β-Hydroxybenzenepropanoic acid
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Record name beta-Hydroxyphenylpropionic acid
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Record name 3480-87-3
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Record name 3-Hydroxy-3-phenylpropionic Acid
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Record name .BETA.-HYDROXYPHENYLPROPIONIC ACID
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Synthesis routes and methods

Procedure details

Ethyl 3-hydroxy-3-phenylpropanoate (19 g, 0.1 mole) was refluxed in a solution of KOH (10 g, 0.2 mole) in ethanol for two hours. The solvent was removed in vacuo and the residue was dissolved in H2O. The H2O solution was extracted with ethyl ether, then acidified with 37% hydrochloric acid. The oily product was extracted out with chloroform and the chloroform was removed in vacuo to yield 10 g (62.5%).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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